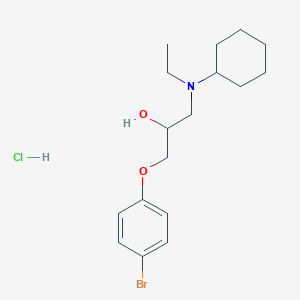

1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in medicinal chemistry for their ability to interact with beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions. This compound is characterized by the presence of a bromophenoxy group, a cyclohexyl(ethyl)amino group, and a propanol backbone, making it a unique molecule with potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride typically involves multiple steps:

-

Formation of the Bromophenoxy Intermediate:

Starting Material: 4-Bromophenol

Reaction: 4-Bromophenol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(4-Bromophenoxy)-2,3-epoxypropane.

Conditions: The reaction is carried out under reflux conditions with continuous stirring.

-

Amination Reaction:

Starting Material: 1-(4-Bromophenoxy)-2,3-epoxypropane

Reaction: The epoxy intermediate is then reacted with cyclohexyl(ethyl)amine to form 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol.

Conditions: This step is typically performed at elevated temperatures to facilitate the ring-opening of the epoxide and the formation of the amino alcohol.

-

Formation of Hydrochloride Salt:

Starting Material: 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol

Reaction: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Conditions: This step is usually performed at room temperature with the addition of an aqueous hydrochloric acid solution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.

Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenoxy derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Applications De Recherche Scientifique

1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride has several scientific research applications:

Medicinal Chemistry: Used in the development of beta-blockers for the treatment of cardiovascular diseases such as hypertension and arrhythmias.

Pharmacology: Studied for its interactions with beta-adrenergic receptors and its effects on heart rate and blood pressure.

Biochemistry: Utilized in research on receptor-ligand interactions and signal transduction pathways.

Industrial Chemistry: Employed as an intermediate in the synthesis of other pharmacologically active compounds.

Mécanisme D'action

The compound exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of cardiovascular functions. By blocking these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This mechanism is beneficial in the treatment of conditions such as hypertension and arrhythmias.

Comparaison Avec Des Composés Similaires

Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.

Atenolol: A selective beta1-blocker used for similar therapeutic purposes.

Metoprolol: Another beta1-selective blocker with a different pharmacokinetic profile.

Uniqueness: 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties such as receptor selectivity and metabolic stability. Its bromophenoxy group and cyclohexyl(ethyl)amino moiety differentiate it from other beta-blockers, potentially offering unique therapeutic advantages.

Activité Biologique

1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H24BrClN2O2. The presence of the bromophenoxy group is significant as it may influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 350.2 g/mol |

| IUPAC Name | This compound |

| InChI Key | LDMSFIVXDJSDTA-UHFFFAOYSA-N |

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions can lead to modulation of various biological pathways, contributing to its pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these bacteria were found to be comparable to standard antibiotics, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Enterococcus faecalis | 7.81 |

Cytotoxicity

Cytotoxicity studies using human cell lines have shown that the compound exhibits significant antiproliferative activity. For instance, in assays involving the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | < 0.1 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the compound's activity against multidrug-resistant strains and found it effective at low concentrations, suggesting a promising avenue for development in treating resistant infections .

- Cytotoxic Effects : Another research highlighted that the compound significantly affects cell viability in cancer cell lines, indicating potential use in cancer therapy .

- Structure-Activity Relationship : Investigations into various derivatives of the compound revealed that modifications to the bromophenoxy group could enhance or diminish biological activity, emphasizing the importance of structural features in drug design .

Propriétés

IUPAC Name |

1-(4-bromophenoxy)-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BrNO2.ClH/c1-2-19(15-6-4-3-5-7-15)12-16(20)13-21-17-10-8-14(18)9-11-17;/h8-11,15-16,20H,2-7,12-13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCFVABMGDVNMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(COC1=CC=C(C=C1)Br)O)C2CCCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.